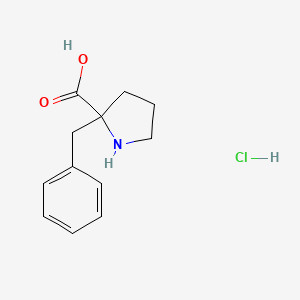
(S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dioxane ring and a tert-butyl carbamate group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with (S)-1,4-dioxan-2-ylmethanol as the starting material.
Protection of Alcohol: The hydroxyl group of (S)-1,4-dioxan-2-ylmethanol is protected using tert-butyl carbamate (Boc) to form the desired compound.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a coupling reagent like diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dioxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Amines.
Substitution Products: Substituted dioxanes.
科学的研究の応用
(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: has several scientific research applications:
Chemistry: It can be used as a protecting group in organic synthesis.
Biology: The compound may serve as a building block for the synthesis of biologically active molecules.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism by which (S)-tert-butyl (1,4-dioxan-2-yl)methylcarbamate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological activity.
類似化合物との比較
(S)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: can be compared with other similar compounds, such as:
(R)-tert-Butyl (1,4-dioxan-2-yl)methylcarbamate: The enantiomer of the compound, which may have different biological activities.
Other carbamate derivatives: Similar compounds with different substituents on the dioxane ring or carbamate group.
Uniqueness: The presence of the (S)-configuration and the specific structure of the dioxane ring contribute to the uniqueness of this compound compared to its analogs.
特性
IUPAC Name |
tert-butyl N-[(2S)-1,4-dioxan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(12)11(4)8-7-13-5-6-14-8/h8H,5-7H2,1-4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBLQCTDXRDKH-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1COCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














